(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile
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Overview
Description
“(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile” is a chemical compound . It belongs to the class of triazine derivatives . Triazines are well-known compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Scientific Research Applications
Anticancer Activity
A notable application of derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is in the field of cancer research. Sa̧czewski et al. (2006) synthesized a series of triazine derivatives and evaluated their antitumor activity. One of the compounds, featuring a triazine-2-yl-acetonitrile structure, showed remarkable activity against the melanoma MALME-3 M cell line, positioning it as a candidate for further development in anticancer therapy (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
Chemical Synthesis and Polymerization
The triazine derivative has been utilized in various chemical syntheses. For example, Klayman & Milne (1969) studied the formation of thiazolo-s-triazine from reactions involving 2-amino-2-thiazoline and phenylisothiocyanate in acetonitrile (Klayman & Milne, 1969). Additionally, Kunisada et al. (1992) synthesized 2-Amino-4(N-alkylanilino)-6-isopropenyl-1,3,5-triazines and investigated their polymerization properties, noting the impact of branched alkyl groups on polymerization temperatures and heat of polymerization (Kunisada, Yuki, Kondo, Adachi, & Takahashi, 1992).
Fluorescent Properties
Jung & Kang (2013) synthesized asymmetrically substituted bistriazinylstilbene fluorescent brightening agents, involving derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile. These compounds were analyzed for their physical properties including fluorescence and fastness tests (Jung & Kang, 2013).
Future Directions
properties
IUPAC Name |
2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDAGWKSEJVISS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429352 |
Source
|
Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |
CAS RN |
99845-72-4 |
Source
|
Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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